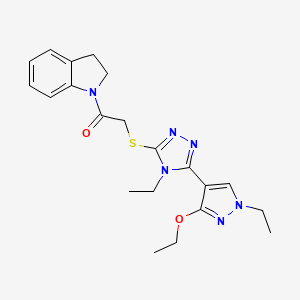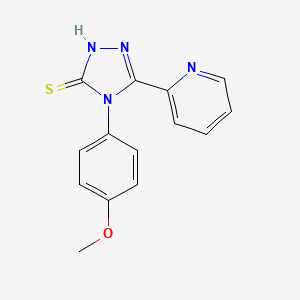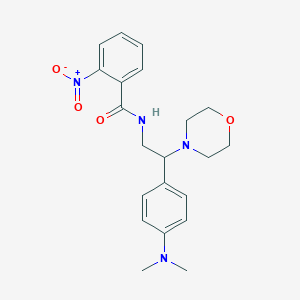![molecular formula C20H29NO3 B2416652 Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate CAS No. 130473-99-3](/img/structure/B2416652.png)
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that has been used to treat depression, anxiety, and other related disorders. Moclobemide is a unique drug that has a different mechanism of action compared to other antidepressants.
Mécanisme D'action
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate works by inhibiting the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been extensively studied, making it a well-understood drug. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and must be administered multiple times per day. This compound also has a narrow therapeutic window, meaning that the dosage must be carefully controlled.
Orientations Futures
There are a number of future directions for research on Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in treating substance abuse disorders. Another area of interest is the development of new RIMA drugs with improved efficacy and fewer side effects. Overall, this compound is a promising drug that has the potential to be used in a number of different applications.
Méthodes De Synthèse
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate is synthesized by reacting 4-chlorobenzylmorpholine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reacted with ethyl chloroformate to form this compound. The process of synthesizing this compound is relatively simple and can be done in a laboratory setting.
Applications De Recherche Scientifique
Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate has been extensively studied in scientific research for its ability to treat depression and related disorders. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. This compound has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-19(22)20(11-7-4-8-12-20)18(17-9-5-3-6-10-17)21-13-15-23-16-14-21/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSVSVWWTZEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)



![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)
![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)
